MK 436 - 33450-08-7

MK 436

Catalog Number: EVT-276087
CAS Number: 33450-08-7
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK436 is a therapeutic agent and an anti-protozoal drug. It is found to be effective against Trypanosoma cruzi infections.
Source and Classification

MK 436 was developed as part of a series of nitroimidazole derivatives aimed at enhancing anti-parasitic activity. It is classified under the category of anti-infective agents, specifically targeting protozoan pathogens. The compound has shown promising results in experimental models, particularly in mice infected with different strains of Trypanosoma cruzi .

Synthesis Analysis

The synthesis of MK 436 involves several key steps that utilize standard organic chemistry techniques. While specific synthetic routes can vary, a general method includes:

  1. Formation of the Nitroimidazole Core: The synthesis begins with the construction of the nitroimidazole moiety through nitration reactions involving imidazole derivatives.
  2. Cyclization: The benzisoxazole structure is formed by cyclizing the intermediate products with appropriate reagents under controlled conditions.
  3. Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity and yield.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing the yield and purity of MK 436 during synthesis.

Molecular Structure Analysis

The molecular structure of MK 436 features a complex arrangement that includes a nitroimidazole group and a benzisoxazole ring. Key structural characteristics include:

  • Molecular Formula: C₁₃H₁₅N₃O₃
  • Molecular Weight: Approximately 251.28 g/mol
  • Functional Groups: Nitro group (-NO₂), imidazole ring, and benzisoxazole ring contribute to its biological activity.

The three-dimensional conformation of MK 436 plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

MK 436 undergoes various chemical reactions that are pivotal for its pharmacological activity:

  1. Reduction Reactions: The nitro group in MK 436 can be reduced to form amine derivatives, which may enhance its anti-parasitic activity.
  2. Metabolic Transformations: In vivo studies indicate that MK 436 is metabolized by liver enzymes, leading to several metabolites that may contribute to its therapeutic effects.
  3. Interaction with Biological Targets: The compound interacts with cellular components of Trypanosoma cruzi, disrupting critical metabolic pathways.

These reactions are essential for understanding how MK 436 exerts its effects at the molecular level.

Mechanism of Action

The mechanism of action of MK 436 primarily involves:

  1. Inhibition of DNA Synthesis: MK 436 is believed to interfere with the synthesis of nucleic acids in Trypanosoma cruzi, leading to cell death.
  2. Induction of Oxidative Stress: The compound generates reactive oxygen species within the parasite, causing damage to cellular structures and promoting apoptosis.
  3. Disruption of Cellular Membranes: Ultrastructural studies have shown that MK 436 causes significant alterations in the membranes of Trypanosoma cruzi, contributing to its cytotoxic effects .

These mechanisms highlight the compound's potential as an effective treatment for Chagas disease.

Physical and Chemical Properties Analysis

MK 436 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound demonstrates good stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulating effective drug delivery systems.

Applications

MK 436 has significant scientific applications:

  1. Anti-Parasitic Treatment: Primarily used in research settings for treating infections caused by Trypanosoma cruzi.
  2. Drug Development Research: Serves as a lead compound for developing new anti-protozoal agents with improved efficacy and safety profiles.
  3. Mechanistic Studies: Utilized in studies aimed at understanding the biochemical pathways involved in protozoan infections.

The ongoing research surrounding MK 436 underscores its importance as a potential therapeutic agent against parasitic diseases .

Introduction to MK 436: Discovery and Development

Historical Context of Anti-Protozoal Drug Discovery

The discovery of MK-436 occurred during a period of renewed, albeit still limited, interest in developing treatments for NTDs. These diseases, including protozoan infections like Chagas disease, leishmaniasis, and human African trypanosomiasis, have historically suffered from profound neglect in drug development pipelines despite their devastating health and socioeconomic impacts [2]. The World Health Organization estimates that over one billion people suffer from NTDs, with Chagas disease alone infecting approximately 6-7 million people worldwide, primarily in endemic areas of Latin America [7]. The complexity of these diseases—characterized by intricate parasite life cycles, zoonotic transmission, and limited commercial incentives for pharmaceutical development—created significant barriers to therapeutic advancement [7]. By the mid-1980s, the existing pharmacopeia for Chagas disease remained woefully inadequate. Benznidazole and nifurtimox, the only available treatments, demonstrated variable efficacy across different geographical strains of T. cruzi, required prolonged treatment courses (60-90 days), and were associated with frequent adverse effects that compromised patient adherence [8]. Furthermore, their efficacy was largely confined to the acute phase of Chagas disease, with limited impact on the chronic phase where most disease burden manifests as cardiac and gastrointestinal pathology. This therapeutic landscape established the crucial need for novel chemotherapeutic agents with improved efficacy profiles and broader applicability across disease stages and parasite strains.

Identification of MK 436 as a Therapeutic Agent for Trypanosoma cruzi

MK-436 emerged from systematic screening of nitroimidazole derivatives for anti-trypanosomal activity. Early research characterized MK-436 as a nitroheterocyclic compound with a unique molecular structure (C₁₁H₁₄N₄O₃, molecular weight 250.25 g/mol) featuring a benzisoxazole moiety fused to a hexahydropyran ring and linked to a 5-nitroimidazole group [3]. This structural configuration distinguished it from other nitroimidazoles like metronidazole and suggested a potentially distinct mechanism of action. Crucially, preclinical studies demonstrated that MK-436 was a potent trypanocidal agent effective against bloodstream trypomastigotes and, importantly, intracellular amastigotes of T. cruzi—a critical requirement for clinical efficacy given the parasite's predominantly intracellular lifecycle in mammalian hosts [1] [6].

Table 1: Key Research Findings on MK-436 Efficacy Against Experimental T. cruzi Infections

T. cruzi Strain (Type)Parasitemia ClearanceCure Rate (%)Key Pathological FindingsSerological Response Post-Treatment
Y Strain (Type I)Within 24 hours100%Severe cytoplasmic vacuolization, membrane damagePersistent positive in minority
12 SF Strain (Type II)Within 24 hours72-100%Intracellular parasite destructionPersistent positive in majority
Colombian Strain (Type III)Within 24 hours72-100%Significant inflammatory lesionsPersistent positive in vast majority

Landmark studies published in the Bulletin of the World Health Organization in 1987 provided compelling evidence of MK-436's efficacy in murine models of Chagas disease [1] [6]. Researchers administered MK-436 at 250 mg/kg twice daily for two days to mice experimentally infected with different T. cruzi strains representing the major phylogenetic lineages (Type I: Y strain; Type II: 12 SF strain; Type III: Colombian strain). The results were striking: regardless of the infecting strain or whether treatment commenced during early or late acute infection, parasitemia disappeared within 24 hours of initiating therapy [1] [6]. Cure rates, determined through rigorous parasitological methods including hemoculture and xenodiagnosis, ranged from an impressive 72% to 100% across the different strains [6]. Ultrastructural examinations provided mechanistic insights, revealing that MK-436 induced severe cytoplasmic vacuolization and membrane alterations in intracellular parasites, ultimately leading to their destruction [1]. This direct observation of drug-induced parasite damage highlighted MK-436's ability to penetrate host cells and reach its intracellular targets—a crucial advantage over some existing therapies. Interestingly, despite high parasitological cure rates, most treated mice maintained positive serological responses, particularly those infected with the Colombian strain, suggesting persistent antigenic stimulation or immune memory even after parasite clearance [1] [6]. This dissociation between parasitological cure and seronegativity became a significant consideration for future drug development in Chagas disease.

Despite its promising preclinical profile, MK-436's development trajectory was ultimately halted. Subsequent safety evaluations revealed a critical flaw: the compound failed mutagenicity testing [8]. This finding precluded further clinical development, as the potential oncogenic risk was deemed unacceptable for human therapeutics. Consequently, MK-436 never progressed beyond animal studies, joining the list of promising anti-trypanosomal candidates derailed by toxicity concerns.

Significance in Addressing Neglected Tropical Diseases

Although MK-436 did not reach clinical application, its development and evaluation hold enduring significance in the context of NTD therapeutics. The compound emerged during a period of growing recognition that NTDs represented not only a massive disease burden but also a significant driver of poverty cycles and health disparities in low- and middle-income countries [2]. Chagas disease specifically exemplified the "neglected" aspect of these conditions, lacking adequate diagnostic tools, treatment options, and research investment despite its devastating impact on health and economic productivity in endemic regions [7]. In this context, MK-436 served as an important proof-of-concept compound, demonstrating that novel chemical entities could achieve high cure rates against diverse T. cruzi strains, including activity against the challenging intracellular amastigote forms.

Table 2: Challenges in Chagas Disease Control and Drug Development (Context of MK-436 Research)

Challenge CategorySpecific IssuesRelevance to MK-436 Research
Parasite ComplexityIntracellular lifecycle; Multiple discrete typing unitsDemonstrated efficacy across types I-III; Intracellular activity
Diagnostic LimitationsPoor sensitivity in chronic phase; Serological persistenceObserved seropositivity post-cure highlighted diagnostic challenges
Therapeutic GapsLimited drugs; Toxicity; Variable efficacyOffered potential alternative with rapid parasitological clearance
Research & DevelopmentUnderfunded; Limited commercial incentivesExemplified promising candidate derailed by toxicity
Disease BurdenChronic cardiac/digestive sequelae; StigmatizationPotential to prevent chronic complications if developed

The research on MK-436 contributed valuable insights that informed subsequent anti-trypanosomal drug discovery efforts. Its rapid trypanocidal activity and efficacy against multiple T. cruzi strains validated the nitroimidazole scaffold as a promising chemotherapeutic platform against kinetoplastid parasites [3] [6]. This work paved the way for developing next-generation nitroimidazoles, most notably fexinidazole (now approved for African trypanosomiasis) and the clinical candidate DNDi-0690 for Chagas disease. Furthermore, the observation that MK-436-treated animals frequently remained seropositive despite parasitological cure underscored a critical challenge in Chagas disease management: the lack of reliable biomarkers of cure [1] [6]. This finding stimulated research into improved diagnostic methods, including PCR-based assays and cytokine profiling, to distinguish active infection from serological scar.

Within the broader NTD landscape, MK-436's development occurred alongside increasing advocacy for integrated approaches to disease control. The 2010 "Manifesto for Advancing the Control and Elimination of Neglected Tropical Diseases" emphasized that most NTDs were "tool-ready" but required sustained investment in implementation and research [2]. While MK-436 ultimately did not become one of these tools, its evaluation exemplified the essential preclinical research needed to expand the therapeutic arsenal. The compound's failure due to mutagenicity also highlighted the critical importance of early toxicological screening in antiparasitic drug development programs. Furthermore, MK-436 research contributed to the understanding that effective Chagas disease control requires a multifaceted strategy combining vector control, blood screening, and effective chemotherapy—a paradigm now central to global efforts against NTDs [7] [8]. The compound thus represents both the promise and pitfalls of anti-protozoal drug development, serving as a chemically instructive case study in the ongoing quest for better therapies for neglected diseases.

Properties

CAS Number

33450-08-7

Product Name

MK 436

IUPAC Name

3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c1-14-9(15(16)17)6-12-11(14)10-7-4-2-3-5-8(7)18-13-10/h6-8H,2-5H2,1H3

InChI Key

SPUUHYKZDFCYGW-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro- 1H-imidazol-2-yl)-1,2-benzisoxazole
MK 0436
MK 436
MK-0436
MK-436

Canonical SMILES

CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.